4-氨基-3-氯苯甲腈

概述

描述

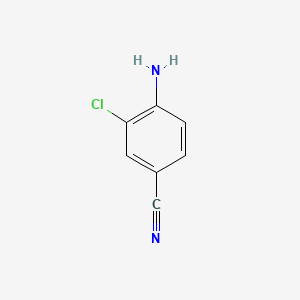

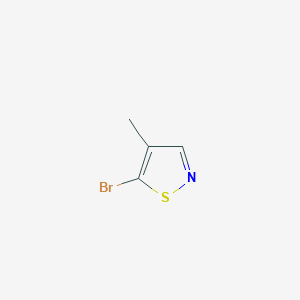

4-Amino-3-chlorobenzonitrile is a compound that has been the subject of various studies due to its potential applications in organic synthesis and biological activities. The compound is characterized by the presence of an amino group and a chloro substituent on a benzene ring, which is also bonded to a nitrile group. This structure has been explored for its reactivity and properties in different chemical contexts.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, 4-nitro-4'-chlorobenzophenone, a compound with a similar substitution pattern, was synthesized from p-nitrobenzol chloride and chlorobenzene using anhydrous AlCl3 as a catalyst. This compound was then reduced to 4-amino-4'-chlorobenzophenone, which shares the amino and chloro substituents with 4-Amino-3-chlorobenzonitrile . Additionally, a novel synthesis of α-aminonitriles, which are structurally related to 4-Amino-3-chlorobenzonitrile, was achieved through an indium-catalyzed three-component coupling reaction of alkynes, amines, and trimethylsilyl cyanide .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Amino-3-chlorobenzonitrile has been studied using various spectroscopic methods. For example, the structure of 2-amino-4-chlorobenzonitrile was investigated using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into the vibrational spectra and bonding features of the molecule .

Chemical Reactions Analysis

The reactivity of the amino and chloro substituents on the benzene ring has been explored in several studies. The generation and reactivity of the 4-aminophenyl cation, which is structurally related to 4-Amino-3-chlorobenzonitrile, were investigated by photolysis of 4-chloroaniline. This study provided insights into the electrophilic substitution reactions and the stability of the resulting cationic species . Furthermore, the reaction of nitriles under acidic conditions was studied, leading to the synthesis of condensed 4-chloro- and 4-aminopyrimidines from ortho-aminonitriles, demonstrating the reactivity of the nitrile group under such conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-chlorobenzonitrile can be inferred from related compounds. For instance, the electrosynthesis of 4-Amino-4'-chlorobenzophenone was achieved using an electrolytic cell, which suggests potential electrochemical properties that could be relevant for 4-Amino-3-chlorobenzonitrile as well . The supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives were studied, which included DFT calculations and biological screening, indicating the importance of noncovalent interactions and the biological relevance of such compounds .

科学研究应用

振动光谱和分子结构分析

- FT-IR 和 FT-拉曼光谱分析:4-氨基-3-氯苯甲腈的分子结构和振动光谱已经使用 FT-IR 和 FT-拉曼光谱进行了研究。此类分析对于理解 4-氨基-3-氯苯甲腈等化合物的分子几何和键合特征至关重要。这些研究提供了对分子内能量、振荡强度和电荷转移的见解,这对于各种科学应用至关重要 (Sudha、Sundaraganesan、Kurt、Cinar 和 Karabacak,2011)。

热力学和分子间相互作用

- 氯苯甲腈异构体的热力学研究:已经对氯苯甲腈异构体的热力学性质进行了研究,包括 4-氨基-3-氯苯甲腈。该研究探讨了结构和热力学性质之间的关系,重点关注多态性、伪对称性和分子间相互作用等方面。此类研究对于需要精确了解物质热行为和稳定性的应用至关重要 (Rocha、Galvão、Ribeiro da Silva 和 Ribeiro da Silva,2014)。

分子内氢键和变旋效应

- 分子内相互作用的理论研究:对腈类(包括 4-氨基-3-氯苯甲腈)中的分子内氢键和变旋效应的理论研究提供了对其稳定性和几何趋势的见解。了解这些方面对于开发此类相互作用至关重要的化合物和材料至关重要 (Fernández、Vázquez 和 Ríos,1992)。

碱性和酸性降解研究

- 碱性和酸性溶液中的降解机理:已经对与 4-氨基-3-氯苯甲腈相关的化合物的碱性和酸性降解进行了研究。此类研究对于了解这些化合物在不同化学条件下的行为至关重要,这对于在科学实验和工业应用中安全处理和处置它们非常重要 (Gibson 和 Green,1965)。

相关化合物的工业应用

- 在农业、医药和高能物质中的应用:4-氨基-3-氯苯甲腈在结构上类似于氨基三唑,后者具有多种工业应用。这些化合物用于生产植物保护产品、具有保肝和抗氧化特性的药物,以及制造炸药和固体推进剂。了解 4-氨基-3-氯苯甲腈的性质有助于开发类似的应用 (Nazarov、Miroshnichenko、Ivakh、Pyshyev 和 Korchak,2022)。

复杂有机化合物的合成

- 吡咯并吖啶酮和萘啶酮的形成:已经探索了 4-氨基-3-氯苯甲腈在合成吡咯并吖啶酮和萘啶酮等复杂有机化合物中的反应性。这项研究对于开发新型有机材料和药物具有重要意义 (Rozhkova 等,2017)。

催化和酶促反应

- 微生物中的腈酶活性:对微生物(如黑曲霉)中腈酶活性的研究(该酶可以作用于 4-氨基-3-氯苯甲腈)对于生物技术应用至关重要,包括有机合成和生物修复 (Kaplan 等,2006)。

药物合成和抗菌研究

- 衍生物的抗菌活性:将类似于 4-氨基-3-氯苯甲腈的化合物转化为抗菌剂证明了其在药物研究中的潜力。了解这些衍生物的化学途径和抗菌特性可以导致新药的开发 (Kumar、Basavaraja、Mathada 和 Mylarappa,2022)。

安全和危害

属性

IUPAC Name |

4-amino-3-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREVCMGFYSUYPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334186 | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chlorobenzonitrile | |

CAS RN |

21803-75-8 | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of the Silver(I) complex with 4-Amino-3-chlorobenzonitrile contribute to its antibacterial activity?

A1: While the exact mechanism of antibacterial action is not detailed in the paper [], the study reveals that 4-Amino-3-chlorobenzonitrile acts as a ligand, coordinating with Silver(I) to form a 1-D zigzag chain structure []. This complex, denoted as [Ag(L2)(NO3)] where L2 represents the 4-Amino-3-chlorobenzonitrile ligand, exhibited the most potent antibacterial activity among the tested complexes against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli []. It's important to note that further research is needed to elucidate the specific interactions between this silver complex and bacterial targets to fully understand its mechanism of action.

Q2: What spectroscopic data is available for characterizing 4-Amino-3-chlorobenzonitrile and its Silver(I) complex?

A2: The research utilizes IR and 1H NMR spectroscopy to characterize both the free ligand and the synthesized Silver(I) complex []. While the specific spectroscopic data is not presented in the abstract, this information suggests that researchers can employ these techniques to confirm the identity and purity of the synthesized compounds. Additionally, single-crystal X-ray diffraction was used to determine the crystal structure of the complex, providing detailed insights into its three-dimensional arrangement [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)